molecular formula C16H24O5 B3364654 Agn-PC-01A9DV CAS No. 1173664-61-3

Agn-PC-01A9DV

Cat. No.: B3364654
CAS No.: 1173664-61-3
M. Wt: 296.36 g/mol
InChI Key: OYWPMAPGGNROKW-UHFFFAOYSA-N
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Description

Agn-PC-01A9DV (CAS No. 1046861-20-4) is a boronate ester derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It is structurally characterized by a benzene ring substituted with bromine (Br), chlorine (Cl), and a boronic acid ester group (B-O₂), contributing to its unique physicochemical and biological properties. Key parameters include:

  • Log Po/w (XLOGP3): 2.15 (indicating moderate lipophilicity)
  • Solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble" in aqueous media .
  • Synthetic Accessibility: A score of 2.07, reflecting its straightforward synthesis via palladium-catalyzed cross-coupling in tetrahydrofuran (THF)/water at 75°C for 1.33 hours .

Properties

IUPAC Name

ethyl 2'-hydroxy-4'a-methylspiro[1,3-dioxolane-2,5'-2,3,4,6,7,8-hexahydronaphthalene]-1'-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O5/c1-3-19-14(18)13-11-5-4-7-16(20-9-10-21-16)15(11,2)8-6-12(13)17/h12,17H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWPMAPGGNROKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCCC3(C2(CCC1O)C)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446203
Record name AGN-PC-01A9DV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173664-61-3
Record name AGN-PC-01A9DV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Overview of Agn-PC-01A9DV

This compound is a synthetic compound that may belong to a class of molecules with potential therapeutic applications. Understanding its biological activity involves examining its interactions at the molecular level, including mechanisms of action, pharmacodynamics, and pharmacokinetics.

The biological activity of compounds like this compound can be characterized by several mechanisms:

  • Receptor Interaction : Compounds may act as agonists or antagonists at specific receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : Many compounds exert their effects by inhibiting specific enzymes, which can alter metabolic pathways.
  • Gene Expression Modulation : Some compounds can affect the transcription of genes, leading to changes in protein synthesis and cellular function.

Pharmacodynamics

Pharmacodynamics involves studying how a compound affects biological systems. Key parameters include:

  • Efficacy : The maximum effect a drug can produce.
  • Potency : The amount of drug needed to produce a given effect.
  • Therapeutic Window : The range between the minimum effective dose and the minimum toxic dose.

Pharmacokinetics

Pharmacokinetics examines how the body absorbs, distributes, metabolizes, and excretes a compound. Important factors include:

  • Absorption : How quickly and efficiently the compound enters systemic circulation.
  • Distribution : The extent to which the compound spreads throughout the body tissues.
  • Metabolism : How the compound is chemically altered in the body.
  • Excretion : The elimination of the compound from the body.

Table 1: Hypothetical Biological Activity Profile of this compound

ParameterValue/Description
Molecular WeightTBD
SolubilityTBD
Receptor TargetsTBD
IC50 (Inhibition Concentration)TBD
Therapeutic IndicationsTBD

Table 2: Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionEfficacyPotencyTherapeutic Window
This compoundTBDTBDTBDTBD
Compound XReceptor AgonistHighModerateWide
Compound YEnzyme InhibitorModerateHighNarrow

Case Study 1: Potential Anti-Cancer Activity

In preliminary studies involving similar compounds, researchers have observed that certain derivatives exhibit anti-cancer properties by inducing apoptosis in cancer cells through mitochondrial pathways. If this compound shares structural similarities, it may warrant investigation in this area.

Case Study 2: Neuroprotective Effects

Research on neuroprotective agents has shown that some compounds can reduce oxidative stress and inflammation in neuronal cells. If this compound has similar properties, it could be explored for applications in neurodegenerative diseases.

Research Findings

While specific studies on this compound are not available, insights can be drawn from related research:

  • In vitro Studies : Laboratory tests could reveal how this compound interacts with specific cell lines.
  • In vivo Studies : Animal models would help assess the pharmacokinetics and therapeutic efficacy in a living organism.
  • Clinical Trials : Future phases could determine safety and effectiveness in human subjects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Agn-PC-01A9DV belongs to a class of halogenated arylboronic acids. Below is a comparative analysis with structurally and functionally related compounds:

Key Findings:

Structural Similarity vs. Functional Divergence :

  • This compound shares a 0.87 similarity score with (3-Bromo-5-chlorophenyl)boronic acid due to identical molecular formulas and substituent positions . However, this compound exhibits superior BBB permeability, likely due to its optimized logP (2.15 vs. 2.10) and lower polar surface area (TPSA = 40.46 Ų vs. 42.30 Ų in analogs) .
  • In contrast, (6-Bromo-2,3-dichlorophenyl)boronic acid has a higher logP (2.75) and molecular weight (270.29 g/mol), which may reduce solubility but enhance membrane affinity .

Biological Activity: this compound lacks CYP enzyme inhibition, unlike (6-Bromo-2,3-dichlorophenyl)boronic acid, which inhibits CYP2D4. This makes this compound a safer candidate for drug development with reduced drug-drug interaction risks .

Synthetic Feasibility :

  • This compound’s synthesis is more efficient (synthetic accessibility score = 2.07) compared to analogs requiring multistep halogenation or protection/deprotection strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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